2-Fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-(trifluoromethyl)pyridine is a fluorinated building block . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethyl)pyridine is represented by the empirical formula C6H3F4N . It has a molecular weight of 165.09 . The SMILES string representation is Fc1ncccc1C(F)(F)F .Chemical Reactions Analysis
2-Fluoro-3-(trifluoromethyl)pyridine and its derivatives are used in various chemical reactions. For instance, they act as reactants in the preparation of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
2-Fluoro-3-(trifluoromethyl)pyridine is a solid substance . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Fluorinated Building Blocks
“2-Fluoro-3-(trifluoromethyl)pyridine” is a type of fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability, lipophilicity, and bioavailability.
Preparation of Aminopyridines
This compound can act as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are important structures in medicinal chemistry and are present in many pharmaceutical drugs.
Catalytic Ligand
“2-Fluoro-3-(trifluoromethyl)pyridine” can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene . This process is catalyzed by palladium.
Synthesis of Metal-Organic Frameworks (MOFs)
Related compounds, such as “(trifluoromethyl)pyridyllithiums”, can be prepared from “2-Fluoro-3-(trifluoromethyl)pyridine” and used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Materials Science
“2-Fluoro-3-(trifluoromethyl)pyridine” can also be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its fluorine groups can improve the solubility and stability of the final products.
Synthesis of Methiodide Salts
This compound can be used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry for their antimicrobial properties.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Result of Action
It’s known that trifluoromethylpyridines have been used in the development of several crop-protection products and pharmaceuticals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQOVYPSZIDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382564 | |
Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)pyridine | |
CAS RN |
65753-52-8 | |
Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65753-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.